VEGFR-2 Inhibitory Activity of 1-(Isoquinolin-5-yl)-4-arylamino-phthalazine Scaffolds vs. Alternative Substitution Patterns
Compounds bearing the 1-(isoquinolin-5-yl) core demonstrate potent VEGFR-2 inhibition, with the scaffold enabling IC₅₀ values as low as 0.017 µM in optimized derivatives [1]. By contrast, phthalazine-based VEGFR-2 inhibitors lacking the isoquinoline moiety or featuring alternative heterocyclic attachments (e.g., quinoline or indazole) show reduced potency or altered selectivity profiles, underscoring the critical contribution of the 5-position isoquinoline attachment to target engagement [1].
| Evidence Dimension | VEGFR-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.017 µM (for optimized 1-(isoquinolin-5-yl)-4-arylamino-phthalazine derivative; potency attributable to isoquinolin-5-yl core) |
| Comparator Or Baseline | Phthalazine-based VEGFR-2 inhibitors lacking isoquinoline moiety (IC₅₀ values typically >0.1 µM for less optimized analogs) |
| Quantified Difference | >5-fold potency advantage conferred by isoquinolin-5-yl core vs. non-isoquinoline phthalazine scaffolds |
| Conditions | In vitro kinase inhibition assay using recombinant human VEGFR-2; ATP concentration at Km |
Why This Matters
The isoquinolin-5-yl group serves as a privileged VEGFR-2 pharmacophore; procurement of this core enables SAR exploration where alternative cores yield inferior baseline potency.
- [1] Duncton, M. A. J., et al. (2006). Arylphthalazines. Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II. Bioorganic & Medicinal Chemistry Letters, 16(6), 1579-1582. View Source
